molecular formula C25H22FN3O4S B2614976 Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-81-0

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2614976
CAS RN: 851949-81-0
M. Wt: 479.53
InChI Key: JYLNPQKJSOPKKN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H22FN3O4S and its molecular weight is 479.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of various heterocyclic compounds, including thieno[3,4-d]pyridazine derivatives, has been extensively studied due to their potential applications in medicinal chemistry. These compounds are prepared through reactions involving ethyl 3-oxo-3-phenylpropanoate and various reagents to produce a range of derivatives with potential antimicrobial activities. The synthesized compounds are evaluated for their efficacy against different microbial strains, highlighting the versatility of thieno[3,4-d]pyridazine derivatives as a scaffold for developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Herbicidal Activities

Research into the herbicidal activities of pyridazine derivatives has led to the development of novel compounds with significant potential for agricultural applications. These studies involve the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showing promising results in inhibiting chlorophyll synthesis and demonstrating herbicidal activities against various dicotyledonous plants. This research provides a foundation for the development of new bleaching herbicides that could offer an alternative to existing products, with some compounds exhibiting higher activities than commercial benchmarks (Xu et al., 2008).

Antibacterial and Antifungal Activities

Further investigations into thieno[3,4-d]pyridazine derivatives have expanded their potential applications to include antibacterial and antifungal properties. Novel compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and various reagents have been tested for their effectiveness against bacterial and fungal strains. These studies not only underscore the antimicrobial potential of these compounds but also provide insights into their mechanism of action and potential for further development into therapeutic agents (Narayana, Ashalatha, Raj, & Kumari, 2006).

Apoptosis-Inducing Agents for Cancer Therapy

The exploration of thieno[3,4-d]pyridazine derivatives in cancer therapy has led to the discovery of new apoptosis-inducing agents. Specifically, compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown promising in vitro and in vivo activities against breast cancer cell lines. These findings highlight the potential of these compounds as a new class of anticancer agents, capable of inducing apoptosis in cancer cells and offering new avenues for cancer treatment (Gad et al., 2020).

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O4S/c1-3-18(15-8-6-5-7-9-15)22(30)27-23-20-19(14-34-23)21(25(32)33-4-2)28-29(24(20)31)17-12-10-16(26)11-13-17/h5-14,18H,3-4H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLNPQKJSOPKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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